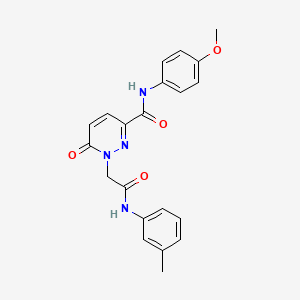

![molecular formula C25H23N3O5 B3303342 8-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 920346-87-8](/img/structure/B3303342.png)

8-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide

Descripción general

Descripción

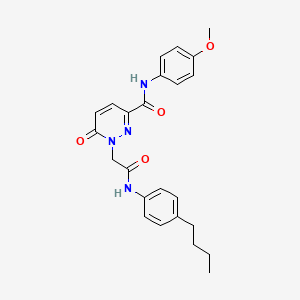

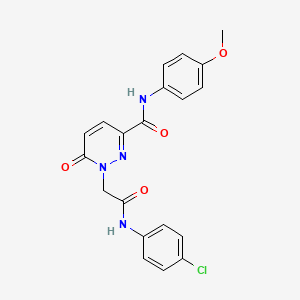

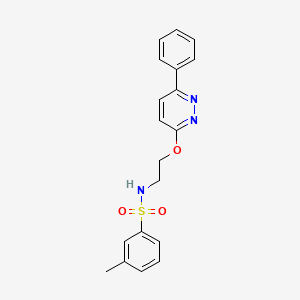

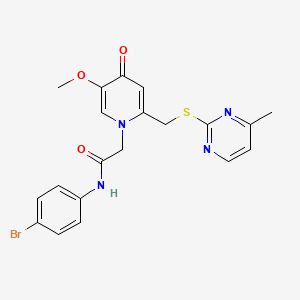

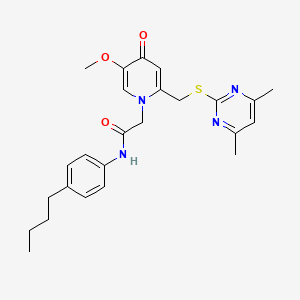

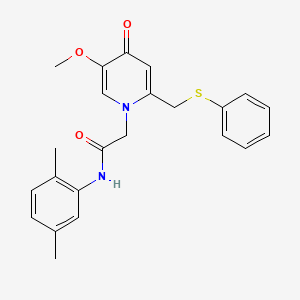

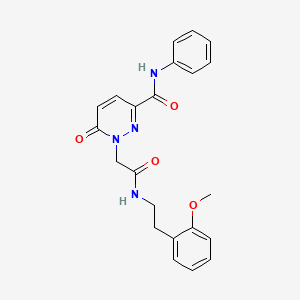

This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. Chromenes and their derivatives have been studied for their potential biological activities, including anti-tubercular and anticancer properties.

Molecular Structure Analysis

The molecular structure of this compound likely includes a chromene ring system, an ethoxy group, and a carboxamide group. The presence of a pyridazinyl group suggests that this compound may have similar properties to other pyridazine derivatives .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

- Chromenone derivatives have demonstrated potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth by interfering with cell signaling pathways or inducing apoptosis (programmed cell death) in cancer cells .

- Chromenones possess anti-inflammatory properties. They can modulate inflammatory responses by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammation .

- The chromenone scaffold exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .

- Chromenones have been studied for their neuroprotective properties. They may enhance neuronal survival, reduce neuroinflammation, and mitigate oxidative damage in neurodegenerative conditions .

- Chromenones with a benzylic position (the carbon adjacent to the benzene ring) can undergo interesting reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations .

Anticancer Properties

Anti-inflammatory Effects

Antioxidant Activity

Neuroprotective Potential

Antimicrobial Activity

Benzylic Position Reactions

Direcciones Futuras

Propiedades

IUPAC Name |

8-ethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-3-31-21-6-4-5-18-15-19(25(30)33-23(18)21)24(29)26-13-14-32-22-12-11-20(27-28-22)17-9-7-16(2)8-10-17/h4-12,15H,3,13-14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKVJTNSLJAJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indol-3-yl)-2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B3303370.png)